2-Mercaptobenzoxazole

tribology lubricant additives antiwear agents

2-Mercaptobenzoxazole (MBO) is a heteroaromatic thiol belonging to the mercaptoazole family, characterized by a benzene ring fused to an oxazole ring bearing a thiol (–SH) group at the 2-position. It serves as a versatile scaffold in medicinal chemistry, a chelating-type collector in sulfide mineral flotation, and a corrosion inhibitor for mild steel and copper.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 2382-96-9
Cat. No. B147216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzoxazole
CAS2382-96-9
Synonyms2-mercaptobenzoxazole
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=S)O2
InChIInChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10)
InChIKeyFLFWJIBUZQARMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptobenzoxazole (CAS 2382-96-9) – Technical Baseline and Procurement Positioning


2-Mercaptobenzoxazole (MBO) is a heteroaromatic thiol belonging to the mercaptoazole family, characterized by a benzene ring fused to an oxazole ring bearing a thiol (–SH) group at the 2-position [1]. It serves as a versatile scaffold in medicinal chemistry, a chelating-type collector in sulfide mineral flotation, and a corrosion inhibitor for mild steel and copper [2]. Its molecular architecture—differing from 2-mercaptobenzothiazole (MBT) and 2-mercaptobenzimidazole (MBI) by a single heteroatom substitution (O vs. S vs. N–H)—creates distinct electronic and steric properties that directly govern its performance in specific application domains, making compound selection among these analogs a non-trivial, data-driven decision [3].

Why 2-Mercaptobenzoxazole Cannot Be Generically Substituted by 2-Mercaptobenzothiazole or 2-Mercaptobenzimidazole


Although MBO, MBT, and MBI share a common mercaptoazole pharmacophore, their single-heteroatom variation (O in MBO, S in MBT, N–H in MBI) produces dramatic, quantifiable divergences in critical performance metrics. In tribological systems, MBO delivers the highest antiwear efficacy of the three, while MBT excels in load-carrying capacity [1]. In self-assembled monolayers on gold, MBO exhibits the strongest surface acidity (lowest surface pKa), directly impacting pH-sensitive electrochemical sensor design [2]. In corrosion inhibition, the replacement of the pyrrole-like nitrogen in MBI with the oxygen in MBO results in a measurable decrease in inhibition efficiency in hydrochloric acid [3]. These domain-specific performance inversions mean that no single mercaptoazole is universally optimal; selection must be driven by application-matched quantitative evidence.

Quantitative Differentiation Evidence for 2-Mercaptobenzoxazole Versus Closest Analogs


Antiwear Performance: MBO Outranks MBT and MBI in Both Liquid Paraffin and Diester Base Stocks

In a direct head-to-head four-ball tribological study, 2-mercaptobenzoxazole (MBO) exhibited antiwear performance superior to both 2-mercaptobenzothiazole (MBT) and 2-mercaptobenzimidazole (MBI) when added to liquid paraffin or synthesized diester base stocks [1]. The wear scar diameter ranking was consistently MBO < MBT < MBI across both base fluids. However, the load-carrying capacity ranking inverted: MBT > MBO > MBI [1]. This demonstrates that MBO is the preferred antiwear additive among the three, but not the optimal extreme-pressure agent.

tribology lubricant additives antiwear agents

Self-Assembled Monolayers on Gold: MBO Exhibits the Highest Surface Acidity Among MBO, MBT, and MBI

A comparative electrochemical study of SAMs formed by MBO, MBT, and MBI on polycrystalline gold electrodes revealed a distinct ordering of properties. The gold–sulfur bond strength, as determined by reductive desorption potentials, followed the order MBT > MBO > MBI [1]. Crucially, the surface-pKa values—a direct measure of the SAM's acidic strength—followed the order MBO > MBT > MBI, consistent with the electronegativity differences of the heteroatoms (O > S > N) [1]. This positions MBO as the most acidic SAM-forming thiol among the three, directly relevant for pH-sensitive electrochemical interface design.

electrochemical sensors self-assembled monolayers surface chemistry

Corrosion Inhibition in HCl: MBO Demonstrates Lower Inhibition Efficiency Than MBI, Confirming Heteroatom-Dependent Performance

A direct electrochemical comparison of MBO and MBI as corrosion inhibitors for mild steel in 1 M HCl revealed that changing the pyrrole-like nitrogen atom in MBI to the oxygen atom in MBO results in a measurable decrease in corrosion inhibition performance [1]. Both compounds act as mixed-type inhibitors, but the more negative charge on the pyrrole-like nitrogen of MBI, as confirmed by quantum chemical calculations, enhances its adsorption and inhibition relative to MBO [1]. This work provides a direct experimental rationale for preferring MBI over MBO in HCl-based pickling environments.

corrosion inhibition mild steel protection acid pickling

Corrosion Inhibitor Film Formation on Iron: Molecular Simulation Reveals MBT > MBI > MBO Ranking in Halogen-Containing Acid

A molecular simulation study systematically investigated the film-forming performance of MBO, MBI, and MBT on an Fe surface in halogen-containing sulfuric acid solution [1]. The equilibrium adsorption configurations, water-molecule distribution within the inhibitor film, and inhibitor–metal interaction energies were computed. The resulting film-forming performance ranking was MBT > MBI > MBO [1]. The key driver of this difference was identified as the electrostatic interaction between the protonated inhibitor head group and the negatively charged metal-surface halogen ions [1]. This computational prediction aligns with experimental corrosion data and identifies MBO as the weakest film-former among the three azole thiols in this environment.

molecular simulation corrosion inhibitor film azole inhibitors

2-Mercaptobenzoxazole Derivatives as Multi-Kinase Inhibitors: Compound 6b Exhibits Broad Antiproliferative Activity Comparable to Doxorubicin and Sunitinib

A series of 2-mercaptobenzoxazole derivatives was evaluated for in vitro antiproliferative activity against four human cancer cell lines, with doxorubicin and sunitinib as reference drugs [1]. Compound 6b, a 2-MBO derivative bearing a pyrrole substituent, demonstrated IC₅₀ values of 6.83 µM (HepG2), 3.64 µM (MCF-7), 2.14 µM (MDA-MB-231), and 5.18 µM (HeLa)—a broad activity spectrum that was reported to be similar to or slightly better than sunitinib against the MDA-MB-231 line [1]. Additionally, compound 6b inhibited four kinase targets (EGFR, HER2, VEGFR2, CDK2) with IC₅₀ values in the submicromolar range: 0.279, 0.224, 0.565, and 0.886 µM, respectively [1].

anticancer multi-kinase inhibition 2-mercaptobenzoxazole derivatives

2-Mercaptobenzoxazole Analogs Exhibit Nanomolar Tyrosinase Inhibition, Surpassing Phenylthiourea

Eight 2-MBO analogs were designed, synthesized, and evaluated for mushroom tyrosinase inhibitory activity [1]. Analogs 1–3 exhibited nanomolar IC₅₀ values of 80–90 nM for L-dopa (diphenolase) and 100–240 nM for L-tyrosine (monophenolase) [1]. These values represent potency hundreds of times greater than kojic acid and were explicitly reported to be stronger than phenylthiourea (PTU), a well-established tyrosinase inhibitor [1]. The mechanism was confirmed to involve chelation of the copper ions at the tyrosinase active site [1]. Note: direct PTU IC₅₀ data within the same assay plate were not numerically reported in the accessible abstract; the comparison relies on the authors' explicit potency claim.

tyrosinase inhibition anti-melanogenic skin-lightening

Application Scenarios Where 2-Mercaptobenzoxazole Provides Verified Differentiation


Lubricant Additive Formulation Prioritizing Antiwear Over Extreme-Pressure Performance

When formulating lubricant packages where minimizing wear scar diameter is the primary performance criterion, MBO should be selected over MBT or MBI. The four-ball tribological study by Zhang et al. (1999) demonstrated that MBO produces the smallest wear scar in both liquid paraffin and diester base stocks, outperforming its sulfur- and nitrogen-containing analogs [1]. However, if the application prioritizes load-carrying capacity under extreme pressure, MBT is the superior choice, as the performance ranking inverts.

Gold-Electrode-Based pH-Sensitive Electrochemical Sensor Development

MBO forms self-assembled monolayers on gold with the highest surface acidity (lowest surface-pKa) among the three common mercaptoazole thiols (MBO, MBT, MBI), as established by Shervedani et al. (2007) using EIS-derived surface-pKa measurements [1]. This property makes MBO the preferred SAM-forming agent for gold-electrode sensors requiring a highly acidic interfacial environment for pH-dependent detection, a performance characteristic that MBT and MBI cannot match.

Anticancer Lead Discovery Targeting Multiple Kinases

The 2-mercaptobenzoxazole scaffold supports the design of multi-kinase inhibitors with submicromolar potency. Compound 6b, a 2-MBO–pyrrole hybrid, demonstrated nanomolar inhibition of EGFR (IC₅₀ 0.279 µM), HER2 (0.224 µM), VEGFR2 (0.565 µM), and CDK2 (0.886 µM), alongside broad antiproliferative activity across four cancer cell lines comparable to doxorubicin and sunitinib [1]. This scaffold offers a differentiated chemotype for medicinal chemistry programs seeking alternatives to benzothiazole or benzimidazole kinase inhibitor cores.

Corrosion Inhibitor Screening for Halogen-Containing Acidic Environments

In halogen-containing sulfuric acid pickling solutions, molecular simulation data place MBO as the weakest film-forming azole corrosion inhibitor among MBT, MBI, and MBO (ranking: MBT > MBI > MBO) [1]. Similarly, in HCl solution, MBO underperforms MBI due to the less favorable charge distribution on its oxazole oxygen compared to the pyrrole-like nitrogen of MBI [2]. These data guide procurement: MBO is not the preferred corrosion inhibitor for mild steel in acidic halide media, but this known limitation allows formulators to correctly assign MBO to applications where its unique properties—such as in lubricant additives or SAM-based sensors—are exploited.

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